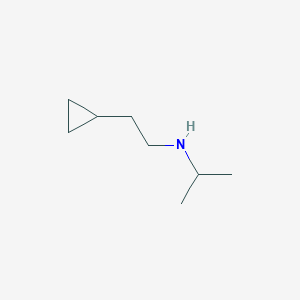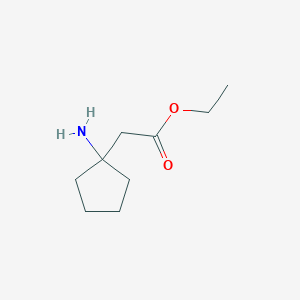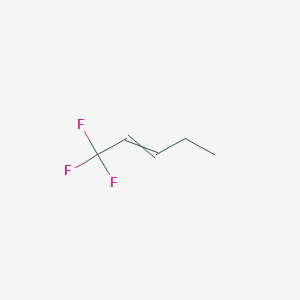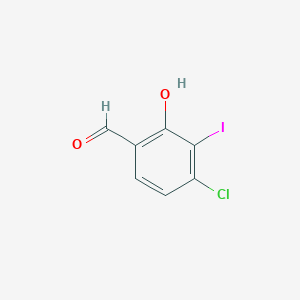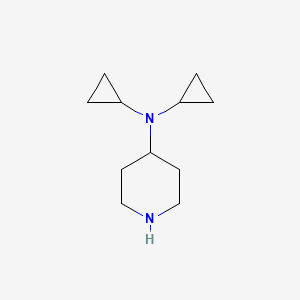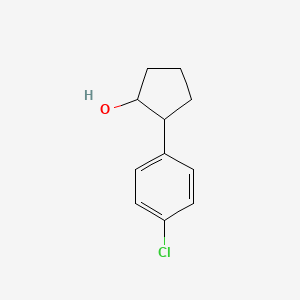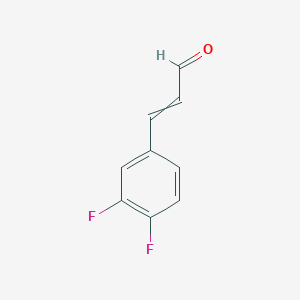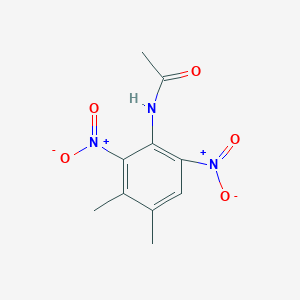
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate
説明
“Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate” is a chemical compound with the CAS number 1107630-95-4 . It has the molecular formula C11H14O5 and a molecular weight of 226.23 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group attached to a phenoxy group, which in turn is substituted with two hydroxymethyl groups at the 3 and 5 positions .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 405.1±40.0 °C and a predicted density of 1.274±0.06 g/cm3 . Its pKa value is predicted to be 14.01±0.10 .科学的研究の応用
1. Coordination Chemistry and Magnetic Properties
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate has been utilized in coordination chemistry, particularly in the synthesis of coordination complexes. For example, ligands with branched di- and tripodal side arms around a phenol backbone, similar in structure to this compound, have been used to isolate manganese coordination aggregates. These aggregates exhibit intriguing magnetic properties such as intramolecular anti-ferromagnetic exchange interactions and field-induced slow magnetic relaxation, as demonstrated in studies like the one by Chattopadhyay et al. (2017) (Chattopadhyay et al., 2017).
2. Organic Synthesis and Chemical Modifications
In organic chemistry, derivatives of this compound have been synthesized and incorporated into various molecular structures. For instance, a study by Niittymäki et al. (2013) involved synthesizing derivatives for use as artificial RNases, highlighting the compound's versatility in molecular modifications (Niittymäki et al., 2013).
3. Polymer Science Applications
This compound finds applications in polymer science. Shockravi et al. (2006) synthesized novel polyamides using diacid monomers derived from compounds structurally related to this compound, demonstrating its utility in developing new polymeric materials (Shockravi et al., 2006).
4. Crystallography and Molecular Interactions
In crystallography, derivatives of this compound have been studied to understand molecular interactions and assembly. For example, Masci et al. (2002) investigated the hydrogen-bonded assemblages in derivatives of this compound, contributing to our understanding of molecular arrangements and interactions in solid states (Masci et al., 2002).
5. Catalysis and Chemical Reactions
Compounds structurally related to this compound have been used in studies exploring catalysis and chemical reactions. For example, Anderson et al. (1989) synthesized bis(carbamate) derivatives of related compounds for antineoplastic activity, indicating potential catalytic applications (Anderson et al., 1989).
特性
IUPAC Name |
methyl 2-[3,5-bis(hydroxymethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-11(14)7-16-10-3-8(5-12)2-9(4-10)6-13/h2-4,12-13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQATXCVAZBXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)

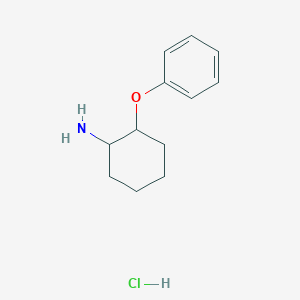
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1465191.png)
